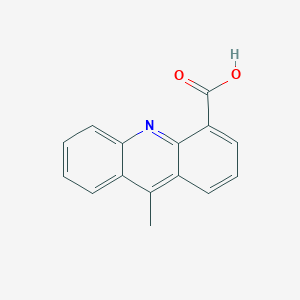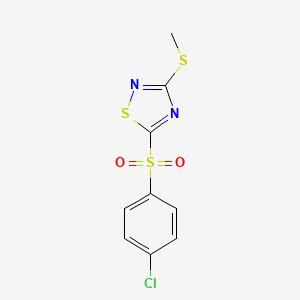
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is a complex organic compound with the molecular formula C22H14Cl4N6 It is known for its unique structure, which includes two 2,4-dichlorobenzylidene groups attached to a phthalazine core via hydrazinyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1,4-dihydrazinylphthalazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkages, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone linkages.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Research has indicated potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, such as proteins and nucleic acids. The compound’s hydrazone linkages may facilitate binding to specific molecular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Substituted benzylidene)hydrazinyl)-N′-(substituted benzylidene)-6-chloropyridine-4-carbohydrazide: These compounds share similar hydrazone linkages and benzylidene groups but differ in their core structures.
2-Arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines: These compounds also contain hydrazone linkages and arylidene groups but are based on a pyrimidine core.
Uniqueness
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is unique due to its phthalazine core, which imparts distinct chemical and biological properties. The presence of two 2,4-dichlorobenzylidene groups enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
Propiedades
| 27702-21-2 | |
Fórmula molecular |
C22H14Cl4N6 |
Peso molecular |
504.2 g/mol |
Nombre IUPAC |
1-N,4-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H14Cl4N6/c23-15-7-5-13(19(25)9-15)11-27-29-21-17-3-1-2-4-18(17)22(32-31-21)30-28-12-14-6-8-16(24)10-20(14)26/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |
Clave InChI |
BOSNPRPXIPPMRV-NXMZODBASA-N |
SMILES isomérico |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=C(C=C3)Cl)Cl)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)


